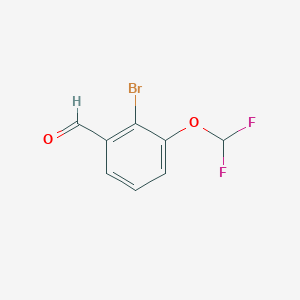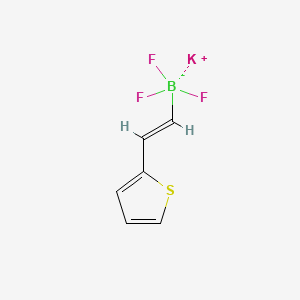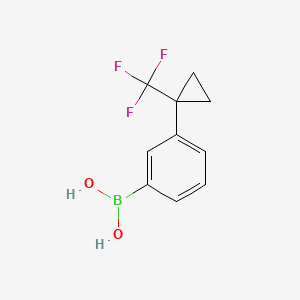
(3-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Chemical Reactions Analysis
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid undergoes various types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form alcohols or phenols.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, particularly in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions include alcohols, phenols, and various substituted aromatic compounds .
Scientific Research Applications
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which {3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid exerts its effects involves the formation of reversible covalent bonds with diols. This interaction is crucial in enzyme inhibition, where the boronic acid moiety binds to the active site of the enzyme, preventing its activity . The molecular targets include serine proteases and kinase enzymes, and the pathways involved are related to enzyme inhibition and signal transduction .
Comparison with Similar Compounds
{3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid can be compared with other boronic acids such as:
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the cyclopropyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with the trifluoromethyl group in a different position.
The uniqueness of {3-[1-(trifluoromethyl)cyclopropyl]phenyl}boronic acid lies in its cyclopropyl group, which can influence its reactivity and binding properties compared to other boronic acids.
Properties
Molecular Formula |
C10H10BF3O2 |
|---|---|
Molecular Weight |
229.99 g/mol |
IUPAC Name |
[3-[1-(trifluoromethyl)cyclopropyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)9(4-5-9)7-2-1-3-8(6-7)11(15)16/h1-3,6,15-16H,4-5H2 |
InChI Key |
HXKPDAIZIGAYTG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2(CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
![1-methyl-3-(trifluoromethyl)-N-[(1S)-1-{3-[2-(trifluoromethyl)pyridin-4-yl]-1,2,4-oxadiazol-5-yl}ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B15298157.png)
![tert-butyl N-{3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamate](/img/structure/B15298163.png)


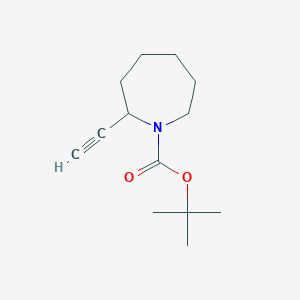
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
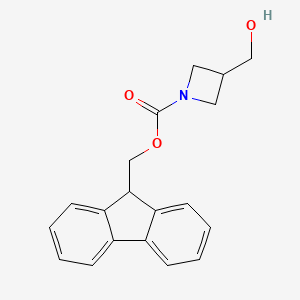


![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
